molecular formula C8H15N B1530695 3-Cyclopentylazetidine CAS No. 1554559-91-9

3-Cyclopentylazetidine

Cat. No.: B1530695
CAS No.: 1554559-91-9
M. Wt: 125.21 g/mol
InChI Key: AURYAPPGLZZDDD-UHFFFAOYSA-N
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Description

3-Cyclopentylazetidine is a chemical compound with the molecular formula C8H15N . It is used for research purposes .


Synthesis Analysis

Azetidine synthesis is enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization . This atom economic synthesis is characterized by double C-H activation .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Cyclopentenyl Cytosine (CPEC) in Cancer Research

Cyclopentenyl cytosine (CPEC), an analogue of cytidine, has shown potential in cancer treatment due to its antiviral effects and its activity against cancer cells. CPEC is activated intracellularly, forming CPEC-TP, which inhibits cytidine-5'-triphosphate synthetase (CTP-synthetase), an enzyme crucial for CTP formation. Cancer cells exhibit high CTP synthetase activity, making them targets for chemotherapy with CPEC. Preclinical studies have demonstrated CPEC's efficacy in various malignancy models, including leukemia and neuroblastoma, with the drug showing increased cell death when used in combination with other agents. However, its use is cautioned due to observed cardiotoxic effects in clinical trials, necessitating low dosages and intensive cardiac monitoring (Schimmel, Gelderblom, & Guchelaar, 2007).

Diastereoselective Synthesis of Azetidines

Research on azetidines, including 3,3-dimethylazetidines, has highlighted their significance in bioactive molecule synthesis. A novel iodine-mediated intramolecular cyclization reaction of γ-prenylated amines has been developed to synthesize 3,3-dimethylazetidines in a diastereoselective manner. This approach offers a new strategy for synthesizing bioactively important azetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).

APOBEC3 and Cancer Immunotherapy

APOBEC3B, a cytidine deaminase, plays a crucial role in the mutation process of non-small cell lung cancer (NSCLC) and is associated with poor prognosis. Its upregulation correlates with immune gene expression and immunotherapy response biomarkers such as PD-L1 expression and T-cell infiltration in NSCLC. APOBEC3B expression and APOBEC mutation count may serve as novel predictive markers for guiding NSCLC immunotherapy (Wang, Jia, He, & Liu, 2018).

Antiviral Mechanisms of APOBEC3G

APOBEC3G, another cytidine deaminase, has a potent antiviral effect against HIV-1 and other retroviruses. Its activity is dependent on RNA-mediated oligomerization and packaging into HIV-1 virions. APOBEC3G inhibits viral replication by deaminating cytidines to uridines in single-stranded DNA, affecting the virus's ability to replicate efficiently (Huthoff, Autore, Gallois-Montbrun, Fraternali, & Malim, 2009).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Properties

IUPAC Name

3-cyclopentylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7(3-1)8-5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURYAPPGLZZDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylazetidine
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3-Cyclopentylazetidine
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3-Cyclopentylazetidine
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Reactant of Route 6
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